molecular formula C18H15Cl3N6O2 B13054413 1-[(1Z)-1-{[(4-chlorophenyl)methoxy]amino}-2-(1H-1,2,4-triazol-1-yl)ethylidene]-3-(2,4-dichlorophenyl)urea

1-[(1Z)-1-{[(4-chlorophenyl)methoxy]amino}-2-(1H-1,2,4-triazol-1-yl)ethylidene]-3-(2,4-dichlorophenyl)urea

Cat. No.: B13054413
M. Wt: 453.7 g/mol
InChI Key: LLUPTNKLHDXBIZ-UHFFFAOYSA-N
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Description

1-[(1Z)-1-{[(4-chlorophenyl)methoxy]amino}-2-(1H-1,2,4-triazol-1-yl)ethylidene]-3-(2,4-dichlorophenyl)urea is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocycles containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1Z)-1-{[(4-chlorophenyl)methoxy]amino}-2-(1H-1,2,4-triazol-1-yl)ethylidene]-3-(2,4-dichlorophenyl)urea typically involves multiple steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl groups: This step involves the substitution reactions where chlorophenyl groups are introduced into the triazole ring.

    Formation of the urea linkage: This is done by reacting the intermediate compounds with isocyanates or other suitable reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling up the reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification processes: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(1Z)-1-{[(4-chlorophenyl)methoxy]amino}-2-(1H-1,2,4-triazol-1-yl)ethylidene]-3-(2,4-dichlorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

1-[(1Z)-1-{[(4-chlorophenyl)methoxy]amino}-2-(1H-1,2,4-triazol-1-yl)ethylidene]-3-(2,4-dichlorophenyl)urea has several scientific research applications:

    Medicinal Chemistry: Used in the development of antifungal, antibacterial, and anticancer agents due to its triazole moiety.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological targets.

    Industry: Used in the synthesis of other complex organic compounds and as a precursor in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(1Z)-1-{[(4-chlorophenyl)methoxy]amino}-2-(1H-1,2,4-triazol-1-yl)ethylidene]-3-(2,4-dichlorophenyl)urea involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors that are involved in biological processes.

    Pathways Involved: Inhibition of enzyme activity, disruption of cell membrane integrity, and interference with DNA synthesis.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,4-Triazole: A simpler triazole derivative with similar biological activities.

    4-(1H-1,2,4-triazol-1-yl)benzoic acid: Another triazole derivative with potential anticancer properties.

Properties

Molecular Formula

C18H15Cl3N6O2

Molecular Weight

453.7 g/mol

IUPAC Name

1-[(E)-N-[(4-chlorophenyl)methoxy]-C-(1,2,4-triazol-1-ylmethyl)carbonimidoyl]-3-(2,4-dichlorophenyl)urea

InChI

InChI=1S/C18H15Cl3N6O2/c19-13-3-1-12(2-4-13)9-29-26-17(8-27-11-22-10-23-27)25-18(28)24-16-6-5-14(20)7-15(16)21/h1-7,10-11H,8-9H2,(H2,24,25,26,28)

InChI Key

LLUPTNKLHDXBIZ-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC=C1CO/N=C(\CN2C=NC=N2)/NC(=O)NC3=C(C=C(C=C3)Cl)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1CON=C(CN2C=NC=N2)NC(=O)NC3=C(C=C(C=C3)Cl)Cl)Cl

Origin of Product

United States

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